Technical Whitepaper: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Technical Whitepaper: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Executive Summary
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is a high-value chiral amino alcohol derived from the "chiral pool" (specifically L-Serine).[1][2] It serves as a critical scaffold in the synthesis of hydroxyethylamine isosteres , a structural motif fundamental to the mechanism of action of HIV protease inhibitors and other transition-state mimetic drugs.[1][2] Beyond its pharmaceutical utility, it functions as a chiral auxiliary in asymmetric alkylation reactions and as a ligand in enantioselective metal catalysis.[1][2]
This guide provides a technical deep-dive into its molecular architecture, industrial synthesis via the Weinreb amide route, and its application in antiretroviral drug design.[1][2]
Chemical Identity & Stereochemical Architecture[1][2]
The compound is an acyclic analog of phenylpropanolamine where the terminal methyl group is replaced by a methoxymethyl moiety.[1][2] Its specific (1S, 2S) configuration is essential for biological activity, particularly in fitting the S1/S1' pockets of aspartyl proteases.[1][2]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | (1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 51–53 °C |
| Optical Rotation | |
| Solubility | Soluble in MeOH, EtOH, CHCl₃; slightly soluble in water |
| pKa | ~9.5 (Amine conjugate acid) |
Stereochemical Validation
The (1S, 2S) designation indicates that both chiral centers—the carbon bearing the hydroxyl group (C1) and the carbon bearing the amine (C2)—possess the S configuration.[1][2]
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C2 Origin: Derived from L-Serine (retention of configuration).[1][2]
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C1 Origin: Generated via stereoselective reduction of an intermediate ketone.[1][2]
Industrial Synthesis Protocol
While various routes exist, the Weinreb Amide Route starting from L-Serine is preferred for its scalability and preservation of optical purity at the C2 position.[1][2]
Retrosynthetic Analysis
The synthesis disconnects logically at the C1-C2 bond.[1][2] The phenyl group is introduced via organometallic addition to a serine-derived amide, followed by diastereoselective reduction.[1][2]
Figure 1: Retrosynthetic logic leveraging the chiral pool.
Step-by-Step Methodology
Step 1: Protection and Methylation
Objective: Convert L-Serine to N-Boc-O-methyl-L-serine.[1][2]
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N-Protection: React L-Serine with Di-tert-butyl dicarbonate (Boc₂O) in NaOH/Dioxane.
-
O-Methylation: Treat the N-Boc-Serine with methyl iodide (MeI) and NaH in DMF. Critical Control: Temperature must be kept <0°C to prevent racemization at the alpha-carbon.[1][2]
Step 2: Weinreb Amide Formation
Objective: Prevent over-addition of the Grignard reagent.[1][2]
-
Reagents: React N-Boc-O-methyl-L-serine with N,O-dimethylhydroxylamine hydrochloride.
-
Coupling Agent: EDCI or DCC/HOBt.
Step 3: Grignard Addition (C-C Bond Formation)
Objective: Introduce the phenyl ring.[1][2]
-
Setup: Anhydrous THF, inert atmosphere (N₂).
-
Addition: Add Phenylmagnesium bromide (PhMgBr) at -78°C to the Weinreb amide.
-
Mechanism: The magnesium chelates between the carbonyl oxygen and the methoxy oxygen of the amide, stabilizing the tetrahedral intermediate and preventing double addition.[1][2]
-
Quench: Acidic workup yields the chiral amino ketone .[1][2]
Step 4: Diastereoselective Reduction
Objective: Establish the (1S) alcohol configuration. To achieve the syn (1S, 2S) diastereomer (assuming Felkin-Anh or Chelation control depending on the reagent):
-
Reagent: L-Selectride or NaBH₄ with CeCl₃ (Luche Reduction).[1][2]
-
Selectivity: The bulky protecting group (Boc) and the side chain direct the hydride attack.[1][2]
-
Deprotection: Removal of the Boc group with TFA/DCM yields the final product (CAS 51594-34-4).[1][2]
Pharmaceutical Application: HIV Protease Inhibition[2][11]
The primary value of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol lies in its ability to mimic the transition state of peptide hydrolysis.[1][2]
The Hydroxyethylamine Isostere
HIV protease is an aspartyl protease that cleaves viral polyproteins.[1][2] It acts on a peptide bond (-CO-NH-).[1][2]
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Mechanism: The enzyme activates a water molecule to attack the peptide carbonyl, forming a tetrahedral diol intermediate.[1][2]
-
Inhibitor Design: The target molecule contains a hydroxyethylamine moiety (-CH(OH)-CH(NH)-).[1][2] This structure mimics the tetrahedral transition state but cannot be cleaved, effectively "jamming" the enzyme's active site.[1][2]
Structural Mapping
The (1S, 2S) configuration positions the hydroxyl group to interact with the catalytic aspartic acid residues (Asp25/Asp25') of the protease, while the phenyl and methoxymethyl groups fill the hydrophobic S1 and S1' pockets.[1][2]
Figure 2: Pharmacophore mapping of the amino alcohol within the protease active site.[1][2]
Handling & Quality Control
Safety Profile
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Hazards: Skin and eye irritant.[1][2] May cause respiratory irritation.[1][2]
-
PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.[1][2]
Analytical Standards
For research verification, the following analytical markers are standard:
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methoxy singlet (~3.3 ppm), the chiral methine protons (~3-4 ppm), and the aromatic multiplets (7.1-7.4 ppm).[1][2]
-
Chiral HPLC: Essential to verify the absence of the (1R, 2S) diastereomer or (1R, 2R) enantiomer.[1][2]
References
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PubChem. (n.d.).[1][2] (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
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Ghosh, A. K., et al. (2006).[1][2] Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for hydroxyethylamine isosteres).
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Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational protocol for Weinreb amide synthesis).
